molecular formula C13H13F2N3O2 B14049854 (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14049854
M. Wt: 281.26 g/mol
InChI Key: AQZDFPKLBWSPLO-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features both an amino acid structure and a substituted imidazole ring

Preparation Methods

The synthesis of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced to the imidazole ring.

    Amino acid synthesis: The final step involves the incorporation of the amino acid moiety, which can be achieved through standard peptide synthesis techniques.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous-flow reactors and other advanced techniques .

Chemical Reactions Analysis

(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The amino acid moiety allows the compound to be incorporated into peptides or proteins, affecting their structure and function .

Comparison with Similar Compounds

(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can be compared with other similar compounds, such as:

    Histidine: Another amino acid with an imidazole ring, but without the difluorobenzyl substitution.

    2,4-Difluorobenzylamine: A simpler compound with the same benzyl group but lacking the amino acid structure.

    Imidazole derivatives: Various other imidazole-containing compounds used in medicinal chemistry.

The uniqueness of this compound lies in its combination of an amino acid structure with a substituted imidazole ring, providing a versatile scaffold for drug development and biochemical studies .

Properties

Molecular Formula

C13H13F2N3O2

Molecular Weight

281.26 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(2,4-difluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C13H13F2N3O2/c14-8-2-1-7(9(15)4-8)3-11-12(18-6-17-11)5-10(16)13(19)20/h1-2,4,6,10H,3,5,16H2,(H,17,18)(H,19,20)/t10-/m0/s1

InChI Key

AQZDFPKLBWSPLO-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)CC2=C(N=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=C(N=CN2)CC(C(=O)O)N

Origin of Product

United States

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